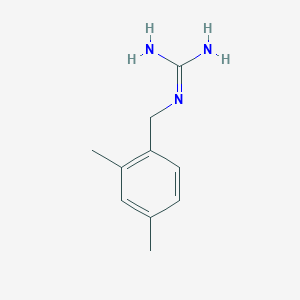

1-(2,4-Dimethylbenzyl)guanidine

Description

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

2-[(2,4-dimethylphenyl)methyl]guanidine |

InChI |

InChI=1S/C10H15N3/c1-7-3-4-9(8(2)5-7)6-13-10(11)12/h3-5H,6H2,1-2H3,(H4,11,12,13) |

InChI Key |

CHGFKTPQFXYCAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CN=C(N)N)C |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1 2,4 Dimethylbenzyl Guanidine

Classical and Contemporary Synthetic Routes to N-Substituted Guanidines

The creation of the guanidine (B92328) moiety in 1-(2,4-Dimethylbenzyl)guanidine involves the reaction of a primary amine, 2,4-dimethylbenzylamine (B150994), with a suitable guanidinylating agent. The choice of method often depends on the desired substitution pattern, the scale of the synthesis, and the availability of starting materials.

Guanidinylation Methodologies

A variety of electrophilic reagents have been developed to transfer the guanidinyl group to an amine. These classical methods remain cornerstones of organic synthesis.

Via Isothioureas : The reaction of an amine with an S-alkylisothiourea salt is a common method for preparing guanidines. rsc.orgnih.gov For the synthesis of this compound, 2,4-dimethylbenzylamine would be reacted with a reagent like S-methylisothiourea sulfate. To control the substitution pattern and improve reactivity, N,N'-diprotected S-methylisothioureas, such as N,N′-di-Boc-S-methylisothiourea, are frequently used. organic-chemistry.org These protected reagents react with the primary amine, and the protecting groups (e.g., Boc) can be removed under acidic conditions to yield the target guanidine. The use of polymer-bound bis(tert-butoxycarbonyl)thiopseudourea has also been reported for the guanylation of amines. sigmaaldrich.com

Via Carbodiimides : Carbodiimides are highly reactive intermediates that readily react with amines to form guanidines. rsc.orgwikipedia.org The synthesis of this compound can be achieved by the addition of 2,4-dimethylbenzylamine to a carbodiimide (B86325). However, the direct reaction of less nucleophilic aromatic amines with carbodiimides often requires harsh conditions or catalytic activation. rsc.orgacs.org Aliphatic amines, like 2,4-dimethylbenzylamine, are generally more nucleophilic and react more readily. The reaction is thought to proceed via a [2+2] cycloaddition mechanism when catalyzed by certain metal complexes. acs.org

Via Cyanogen (B1215507) Bromide : Cyanogen bromide (BrCN) is a highly reactive and toxic reagent that can be used to synthesize guanidines from amines. wikipedia.orgthieme-connect.de The reaction of a tertiary amine with cyanogen bromide, known as the von Braun reaction, results in the cleavage of a C-N bond to form a cyanamide (B42294) and an alkyl bromide. researchgate.net Primary amines can react with cyanogen bromide to form cyanamides, which can then react with another amine to yield a guanidine. rsc.org Due to its high toxicity and the potential for hazardous side reactions, alternative, safer reagents are often preferred. researchgate.net

Via Thiourea (B124793) : Thioureas serve as stable and accessible precursors for guanidine synthesis. nih.gov The conversion involves a desulfurization-condensation reaction. Typically, a thiourea is activated with a thiophilic agent, such as a heavy metal salt (e.g., HgCl2), Mukaiyama's reagent, or an EDCI-type coupling agent, to form a carbodiimide intermediate in situ. rsc.orgrsc.orgacs.org This intermediate is then trapped by an amine to afford the guanidine. For the target compound, 1-(2,4-dimethylbenzyl)thiourea could be synthesized first and then converted to this compound. Alternatively, a pre-formed thiourea can be reacted directly with 2,4-dimethylbenzylamine in the presence of an activating agent. researchgate.net

| Methodology | Key Reagent(s) | General Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Isothioureas | S-Methylisothiourea, N,N′-di-Boc-S-methylisothiourea | Reaction with amine, often in a polar solvent. Deprotection if needed. | Readily available reagents, good for mono-substituted guanidines. | May require protection/deprotection steps. | rsc.orgnih.govorganic-chemistry.org |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Addition of amine to carbodiimide, can be catalyzed. | High reactivity, atom-economical. | Carbodiimides can be moisture-sensitive; harsh conditions for less nucleophilic amines. | rsc.orgacs.org |

| Cyanogen Bromide | BrCN | Reaction of amine with BrCN, often forming a cyanamide intermediate. | Highly reactive. | Extremely toxic, hazardous byproducts, harsh conditions. | rsc.orgwikipedia.orgthieme-connect.de |

| Thiourea | Thiourea + Activating Agent (e.g., Mukaiyama's reagent, EDCI, HgCl₂) | Activation of thiourea followed by amine addition. | Stable, accessible precursors. | Requires stoichiometric activating agents, potential for toxic metal waste. | rsc.orgnih.govacs.org |

Direct Guanidinylation Protocols for Amines and Analogous Precursors

Direct guanidinylation refers to methods that install the guanidine group in a single step using a dedicated guanylating reagent, often avoiding the isolation of reactive intermediates like carbodiimides. nih.gov Reagents such as 1H-pyrazole-1-carboxamidine hydrochloride are designed for this purpose, reacting with primary and secondary amines to directly yield the corresponding guanidines. For the synthesis of this compound, 2,4-dimethylbenzylamine would be reacted directly with such a reagent. Another powerful class of reagents are N,N'-di-protected-N''-triflylguanidines (e.g., N,N′-di-Boc-N″-triflylguanidine). google.comnih.gov These are highly efficient for the guanylation of a wide range of amines, including less reactive ones, under mild conditions. google.com The reaction proceeds via the displacement of the triflate group by the amine, followed by deprotection to yield the final product.

Regioselective Synthesis of this compound and its Precursors

The synthesis of this compound is, by definition, a regioselective process. The goal is to attach the 2,4-dimethylbenzyl group to one specific nitrogen atom of the guanidine core. When starting with 2,4-dimethylbenzylamine, the initial reaction with a guanidinylating agent like cyanamide or S-methylisothiourea naturally leads to the desired 1-substituted (or N-substituted) guanidine.

The challenge of regioselectivity becomes more complex when synthesizing more highly substituted guanidines. However, for a mono-substituted product like this compound, the primary amine precursor dictates the regiochemical outcome. The key is to use methods that prevent further substitution on the guanidine nitrogens if only the mono-substituted product is desired. Using protecting groups on the guanidinylating reagent (e.g., N,N'-di-Boc-S-methylisothiourea) is a common strategy to ensure that only the free nitrogen reacts with the incoming amine, thereby controlling the final substitution pattern. organic-chemistry.org While much of the literature on regioselective synthesis focuses on complex molecules like purines, the fundamental principles of directing group strategy and precursor control are applicable. researchgate.netrsc.org

Optimized Synthetic Approaches and Process Innovations

To overcome the limitations of classical methods, such as harsh conditions, toxic reagents, and stoichiometric waste, significant research has focused on developing more efficient and sustainable synthetic routes.

Catalytic Strategies in Guanidine Synthesis

Catalysis offers a more atom-economical and efficient pathway to guanidines. rsc.org Transition-metal catalysts, including those based on titanium, zinc, copper, and lanthanides, have been successfully employed for the guanylation of amines with carbodiimides. organic-chemistry.orgrsc.orgacs.org For instance, imido titanium(IV) complexes can catalyze the addition of amines to carbodiimides under mild conditions. acs.org The proposed mechanism involves a [2+2] cycloaddition of the carbodiimide to the Ti=N bond, followed by proton transfer from the amine to regenerate the catalyst. acs.org Similarly, zinc and lanthanide triflates have proven to be effective Lewis acid catalysts for this transformation, activating the carbodiimide towards nucleophilic attack. organic-chemistry.orgrsc.org Photocatalytic methods have also emerged, using visible light to drive the conversion of thioureas to guanidines at room temperature. organic-chemistry.org

| Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Titanium(IV) Imido Complexes | Amine + Carbodiimide | First example of transition-metal catalyzed guanylation; operates via [2+2] cycloaddition. | acs.org |

| Zinc / Lanthanide Salts (e.g., Zn(OTf)₂, Yb(OTf)₃) | Amine + Carbodiimide | Lewis acid catalysis; often inexpensive and effective under solvent-free conditions. | organic-chemistry.orgrsc.org |

| Copper Complexes (e.g., CuCl₂·2H₂O) | Amine + Cyanamide + Arylboronic Acid | Three-component synthesis of trisubstituted N-aryl guanidines. | organic-chemistry.org |

| Ruthenium Photocatalyst (e.g., Ru(bpy)₃Cl₂) | Thiourea -> Guanidine | Visible light-mediated, room temperature, uses low-toxicity solvents. | organic-chemistry.org |

| Palladium Complexes | Cascade reaction (Azide + Isonitrile + Amine) | Efficient cascade to form functionalized guanidines. | organic-chemistry.org |

Microwave-Assisted and One-Pot Synthetic Developments

Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to significantly accelerate the synthesis of guanidines. diva-portal.orgnih.gov Reactions that might take hours or days using conventional heating can often be completed in minutes. nih.gov This technique has been successfully applied to the synthesis of N,N'-diaryl cyanoguanidines from thioureas and for constructing cyclic guanidine scaffolds. nih.govnih.gov The synthesis of this compound could be expedited by adapting classical methods, such as the reaction of 2,4-dimethylbenzylamine with a guanidinylating agent, to microwave conditions, likely in a polar solvent to ensure efficient energy absorption. nih.gov

One-Pot Procedures : One-pot syntheses are highly advantageous as they avoid the time-consuming and often wasteful isolation and purification of intermediates. organic-chemistry.org Several one-pot methods for preparing substituted guanidines have been developed. For example, a versatile approach involves the reaction of carbamoyl (B1232498) isothiocyanates with a first amine to form a thiourea, which is then coupled with a second amine in the same vessel using a coupling agent like EDCI to produce the guanidine. organic-chemistry.org Another one-pot protocol describes the synthesis of N-substituted phosphoryl guanidines by first forming the guanidine hydrochloride from cyanamide and an amine, followed by phosphorylation in the same reaction setup. researchgate.nettandfonline.com Such a strategy could be adapted to synthesize this compound by reacting 2,4-dimethylbenzylamine with cyanamide, followed by any further desired transformations in a single pot.

Derivatization and Analog Synthesis of this compound

Derivatization and the synthesis of analogs are fundamental strategies in medicinal chemistry and materials science to refine the properties of a lead compound. For this compound, these modifications can be directed at either the guanidine functional group or the aromatic benzyl (B1604629) moiety to systematically probe the structural requirements for a desired activity.

The guanidine group is a highly versatile functional group characterized by its strong basicity and nucleophilicity. ineosopen.orgwikipedia.org This reactivity allows for a wide range of chemical transformations, enabling the synthesis of diverse derivatives.

The guanidine moiety possesses three nitrogen atoms that can participate in chemical reactions. Due to resonance stabilization of its protonated form (the guanidinium (B1211019) ion), guanidine is one of the strongest organic bases. wikipedia.orgthieme-connect.de This basicity is a key feature, allowing it to readily form salts with various acids. The unprotonated form is a potent nucleophile. ineosopen.org

Key chemical transformations involving the guanidine moiety of this compound include:

Acylation: The nitrogen atoms of the guanidine group can be acylated. This is often done using protecting groups like the Carbobenzyloxy (Cbz) group, which can be introduced by reacting the guanidine with benzyl chloroformate. orgsyn.org Such protection strategies can modulate the guanidine's reactivity and are often reversible, making them useful in multi-step syntheses.

Guanylation Reactions: The reaction of an amine with a guanylating agent bearing a leaving group is a primary method for forming guanidines. thieme-connect.de Conversely, the guanidine group itself can be used to guanylate other molecules, although this is less common.

Conversion to Ureas: Under basic aqueous conditions, guanidines can undergo degradation to the corresponding urea (B33335) derivatives. thieme-connect.de This represents a significant chemical transformation of the core functional group.

Reaction with Dicarbonyl Compounds: Guanidines are known to react with 1,3-dicarbonyl compounds and similar electrophiles to form various heterocyclic systems, such as pyrimidines. researchgate.net For instance, the condensation of a guanidine with an enone can lead to the formation of substituted pyrimidines.

Aza-Michael Addition: The nucleophilic character of guanidine enables it to participate in aza-Michael additions to α,β-unsaturated carbonyl compounds. nih.gov This reaction forms a new carbon-nitrogen bond and is a key strategy for carbon-chain extension.

Derivatization for Analysis: Specific reagents can be used to derivatize the guanidine group for analytical purposes. For example, reaction with benzoin (B196080) or its analogs under basic conditions can form highly fluorescent adducts, which facilitates sensitive detection and quantification via LC-MS. nih.govresearchgate.net

A summary of these chemical transformations is presented in the table below.

| Reaction Type | Reagent/Condition | Product Type | Significance | Reference |

| Protection/Acylation | Benzyl Chloroformate (Cbz-Cl) | N-Cbz-guanidine | Masks nucleophilicity, enables further synthesis | orgsyn.org |

| Heterocycle Formation | 1,3-Dicarbonyl Compounds | Substituted Pyrimidines | Synthesis of complex heterocyclic structures | researchgate.net |

| Aza-Michael Addition | α,β-Unsaturated Carbonyls | β-Guanidinyl Carbonyls | Carbon-Nitrogen bond formation | nih.gov |

| Degradation | Basic Aqueous Solution | Substituted Ureas | Functional group interconversion | thieme-connect.de |

| Analytical Derivatization | Benzoin, Heat, Base | Fluorescent Adducts | Enables sensitive quantification | nih.govresearchgate.net |

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity and physicochemical properties of a molecule. For this compound, systematic modification of the 2,4-dimethylbenzyl moiety allows for a detailed exploration of how changes in steric bulk, electronic properties, and lipophilicity affect its function. The principles of such modifications are well-established in drug discovery, where even small changes to a molecular scaffold can lead to significant differences in activity. nih.gov

Key strategies for modifying the 2,4-dimethylbenzyl moiety include:

Altering Aromatic Substitution Patterns: The positions and nature of substituents on the phenyl ring can be varied.

Positional Isomers: Moving the methyl groups to other positions (e.g., 2,3-, 2,5-, 2,6-, 3,4-, 3,5-dimethyl) would probe the importance of the specific 2,4-substitution pattern for molecular recognition.

Electronic Effects: Replacing the methyl groups with either electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., halogens like Cl, F; cyano; nitro) at various positions would explore the influence of the ring's electronic properties. nih.gov

Modification of the Alkyl Substituents: The methyl groups themselves can be altered.

Steric Bulk: The methyl groups could be replaced with larger alkyl groups (ethyl, isopropyl) to investigate steric tolerance at these positions.

Functionalization: The methyl groups could be functionalized, for example, by hydroxylation or halogenation, to introduce new potential hydrogen bonding or interaction sites.

Modification of the Benzyl Methylene Bridge: The -CH₂- linker between the aromatic ring and the guanidine group can be modified.

Homologation: The linker could be extended to create phenethyl or phenylpropyl derivatives, altering the distance and flexibility between the two core moieties.

Rigidification: The linker could be incorporated into a cyclic structure to reduce conformational flexibility, which can help in identifying the bioactive conformation.

The table below outlines potential analog syntheses for SAR exploration.

| Modification Target | Modification Strategy | Example Analogs | Property Explored | Reference |

| Aromatic Ring | Change substituent position | 1-(3,5-Dimethylbenzyl)guanidine | Steric and electronic requirements | nih.gov |

| Aromatic Ring | Introduce electron-withdrawing group | 1-(4-Chloro-2-methylbenzyl)guanidine | Electronic effects, lipophilicity | nih.gov |

| Aromatic Ring | Introduce electron-donating group | 1-(2,4-Dimethoxybenzyl)guanidine | Electronic effects, H-bonding potential | nih.gov |

| Alkyl Groups | Increase steric bulk | 1-(2,4-Diethylbenzyl)guanidine | Steric tolerance at ortho/para positions | nih.gov |

| Methylene Bridge | Chain extension (homologation) | 1-(2-(2,4-Dimethylphenyl)ethyl)guanidine | Distance and flexibility | nih.gov |

These systematic modifications provide a rational approach to developing a comprehensive SAR profile for the this compound scaffold, guiding the design of future analogs with potentially enhanced or more selective activity.

Molecular Mechanisms and Biological Interactions of 1 2,4 Dimethylbenzyl Guanidine

Investigation of Molecular Targets and Binding Dynamics

The specific molecular targets of 1-(2,4-dimethylbenzyl)guanidine are explored by investigating the known interactions of guanidine-containing compounds with biological systems. These interactions are largely dictated by the physicochemical properties of the guanidinium (B1211019) head and the hydrophobic benzyl (B1604629) tail.

Guanidine (B92328) and its derivatives are recognized as inhibitors of several enzyme systems. nih.govnih.gov The mechanism of inhibition often involves the guanidinium group mimicking the side chain of arginine, thereby competing for binding sites in enzymes that recognize this amino acid. rsc.org

A notable example is found in the development of guanidine-based inhibitors for Rac1, a small GTPase involved in cancer progression. conicet.gov.ar A related compound, the guanidine-based inhibitor 1D-142, has been shown to effectively inhibit the activation of Rac1. conicet.gov.ar This inhibition occurs through the disruption of the protein-protein interaction between Rac1 and its guanine (B1146940) nucleotide exchange factor, Tiam1. conicet.gov.ar By interfering with this complex formation, 1D-142 prevents the Tiam1-catalyzed exchange of GDP for GTP on Rac1, thus keeping Rac1 in its inactive state. conicet.gov.ar This inhibitory effect was demonstrated to be dose-dependent. conicet.gov.ar

Furthermore, studies on guanidine hydrochloride have revealed a mixed-type noncompetitive nonlinear inhibition mechanism against recombinant human protein disulfide isomerase (rhPDI), an enzyme involved in protein folding. nih.gov The guanidine group is also a feature in inhibitors of other enzymes, such as nitric oxide synthase (NOS) and serine proteases like human β-tryptase. sci-hub.senih.gov

Table 1: Inhibitory Activity of the Guanidine-Based Analog 1D-142

| Cell Line | Cancer Type | IC₅₀ (µM) of 1D-142 |

|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 7.8 ± 0.4 |

| HT29 | Colon Cancer | 9.0 ± 0.4 |

| PC3 | Prostate Cancer | 9.3 ± 0.3 |

| A375 | Melanoma | 7.4 ± 0.3 |

| MDA-MB-231 | Breast Cancer | 14.6 ± 0.4 |

Data sourced from a study on the guanidine-based Rac1 inhibitor 1D-142, a structural analog. conicet.gov.ar The IC₅₀ represents the concentration required to inhibit cell growth by 50%.

The positively charged guanidinium group of compounds like this compound allows for significant interactions with ion channels and receptors. Guanidine itself is known to act as a blocker of voltage-gated potassium (Kv) channels. nih.gov Research indicates that guanidine compounds bind within the intracellular pore of the channel, where they perturb a hydrophobic subunit interface, which in turn stabilizes a closed state of the channel. nih.gov

Beyond potassium channels, guanidine derivatives have been identified as potent inhibitors of the sodium-hydrogen exchanger (NHE), particularly the NHE1 isoform, which plays a role in various cardiovascular conditions. sci-hub.senih.gov The interaction with receptor systems is also well-documented. For instance, certain guanidine derivatives act as selective antagonists of the 5-HT3 receptor, with potential therapeutic applications in treating emesis and psychiatric disorders. sci-hub.se Others have been investigated as modulators of the histamine (B1213489) H4 receptor, which is implicated in inflammatory diseases. sci-hub.se

The binding of this compound to its molecular targets is stabilized by a combination of non-covalent interactions.

Electrostatic Interactions : The guanidinium group possesses a delocalized positive charge, making it capable of strong electrostatic interactions with negatively charged residues, such as aspartate and glutamate (B1630785), in protein binding pockets. ineosopen.org This charge-charge interaction is a primary driving force for binding.

Hydrogen Bonding Networks : The planar guanidinium group, with its multiple N-H donors, can form extensive and highly directional hydrogen bonds. nih.govresearchgate.net It can act as a hydrogen bond donor to backbone carbonyl groups or specific amino acid side chains within a protein. nih.gov

Pi-Cation Interactions : A critical interaction for this class of compounds is the cation-π interaction, which occurs between the guanidinium cation and the electron-rich π-systems of aromatic amino acids like tyrosine, tryptophan, and phenylalanine. mdpi.comnih.gov This interaction can occur in either a stacked or a T-shaped geometry and significantly contributes to binding affinity and specificity. nih.govresearchgate.net

Hydrophobic Interactions : The 2,4-dimethylbenzyl portion of the molecule is nonpolar and contributes to binding through hydrophobic interactions. nih.govnih.gov This "tail" can fit into hydrophobic pockets of a target protein, displacing water molecules and increasing binding affinity through the hydrophobic effect. nih.govnih.gov

Table 2: Potential Molecular Interactions of this compound

| Interaction Type | Responsible Moiety | Interacting Partner |

|---|---|---|

| Electrostatic | Guanidinium Cation | Anionic amino acids (e.g., Asp, Glu) |

| Hydrogen Bonding | Guanidinium N-H Groups | H-bond acceptors (e.g., backbone C=O) |

| Pi-Cation | Guanidinium Cation | Aromatic amino acids (e.g., Tyr, Trp, Phe) |

| Hydrophobic | 2,4-Dimethylbenzyl Group | Hydrophobic pockets/residues |

Cellular Pathway Modulation and Biological Response

By engaging with molecular targets like enzymes and receptors, this compound and its analogs can modulate key cellular signaling pathways, leading to specific biological responses.

Rac1 Pathway : As established with the analog 1D-142, benzyl-guanidine compounds can be potent inhibitors of the Rac1 signaling pathway. conicet.gov.ar By preventing Rac1 activation, these compounds can inhibit downstream processes that are crucial for cancer cell proliferation, survival, and migration. conicet.gov.ar

NF-κB Pathway : The inhibition of Rac1 has direct consequences for other signaling cascades, including the pro-inflammatory NF-κB pathway. The Rac1 inhibitor 1D-142 was shown to strongly inhibit the translocation of the NF-κB subunit RelA/p65 to the nucleus following stimulation with TNF-α. conicet.gov.ar This effect appears to occur through a mechanism that is independent of the degradation of IκBα, the canonical inhibitor of NF-κB. conicet.gov.ar This suggests that guanidine-based Rac1 inhibitors can abrogate NF-κB activation, a key pathway in inflammation and cancer. conicet.gov.arnih.gov

Nrf2 Pathway : There is significant crosstalk between the Rac1, NF-κB, and Nrf2 signaling pathways. mdpi.comencyclopedia.pub Rac1, a small GTPase, can activate the expression of Heme Oxygenase-1 (HO-1) mediated by the transcription factor Nrf2. mdpi.comencyclopedia.pub Nrf2 is a master regulator of the cellular antioxidant response. nih.govnih.gov By inhibiting Rac1, a compound like this compound could potentially modulate the Nrf2 pathway. The activation of Nrf2 often serves a cytoprotective role by upregulating antioxidant enzymes, while also dampening the pro-inflammatory activity of NF-κB. encyclopedia.pubmdpi.com

The influence of this compound on metabolic processes is likely linked to its effects on the signaling pathways it modulates.

Deregulation of Rho GTPases like Rac1 is associated with fundamental changes in tumor metabolism. conicet.gov.ar By inhibiting Rac1, guanidine-based compounds could potentially alter these metabolic profiles. Furthermore, the Nrf2 pathway, which can be influenced by Rac1, plays a role in regulating mitochondrial function. frontiersin.org Activation of the Nrf2 pathway has been linked to increased mitochondrial function and can influence processes like mitochondrial oxidative phosphorylation, the primary mechanism for ATP production in the cell. frontiersin.orgnih.gov Therefore, by modulating the Rac1/Nrf2 axis, this compound could indirectly influence cellular energetics and metabolism.

Role in Cellular Oxidative Stress Regulation

While direct studies on this compound's role in oxidative stress are not extensively documented, the broader class of guanidine-containing compounds has been investigated for its potential to modulate cellular redox states. The regulation of oxidative stress is a critical cellular process, and imbalances are implicated in numerous pathological conditions.

Reactive Oxygen Species (ROS) are key players in cellular signaling and pathogenesis. The capacity of a compound to scavenge these species is a measure of its antioxidant potential. Some related compounds, such as benzimidazole-aldehyde hybrids, have demonstrated the ability to act as direct ROS scavengers and membrane stabilizers against free radicals, suggesting a potential role in the antioxidative defense system nih.gov.

The transcription factor Nuclear factor erythroid 2–related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response nih.gov. It controls the expression of a wide array of genes involved in antioxidant defense and detoxification nih.gov. In normal cells, the transient activation of Nrf2 helps maintain redox homeostasis nih.gov. The guanidine moiety is a structural feature of interest in compounds designed to interact with biological systems that manage oxidative stress. For instance, Nrf2 modulates the glutathione (B108866) (GSH) redox state by regulating glutathione reductase (GSR) nih.gov. Cells deficient in Nrf2 show lower levels of GSR and a greater accumulation of glutathione disulfide, leading to increased cytotoxicity under oxidative stress conditions nih.gov. This highlights the importance of the Nrf2 pathway in protecting cells against oxidative stress nih.gov.

Structure-Activity Relationship (SAR) Elucidation for this compound Analogues

The biological activity of this compound and its analogues is intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies aim to decipher how specific structural features of a molecule contribute to its biological effects.

Systematic Structural Modifications and their Functional Consequences

Systematic modifications of guanidine derivatives have provided insights into their functional consequences. For guanidine alkyl derivatives, the nature of the alkyl substitution on the guanidine group significantly influences their ability to enhance the release of norepinephrine (B1679862). For example, guanidine, methyl guanidine, and N,N-dimethyl guanidine were found to be active, whereas N,N'-dimethyl guanidine and propyl guanidine were inactive nih.gov. This suggests that the substitution pattern on the guanidine nitrogen atoms is a critical determinant of activity nih.gov.

In another class of related compounds, carbonyl guanidine derivatives, modifications have been explored to develop antagonists for serotonin (B10506) receptors. The synthesis of a series of these derivatives allowed for the examination of their structure-activity relationships, leading to the identification of potent and selective antagonists nih.gov. For instance, the introduction of a 9-hydroxy-9H-fluorene-2-carbonyl moiety resulted in a compound with high affinity for human 5-HT2B and 5-HT7 receptors nih.gov.

Studies on guanabenz (B1672423), a structurally related compound, have also involved systematic modifications to explore their antiprion activity. Variations in the substitution pattern on the benzylidene ring and modifications of the guanidino group have been investigated researchgate.net.

The following table summarizes the effects of structural modifications on the activity of various guanidine analogues based on available research.

| Compound Class | Structural Modification | Functional Consequence | Reference |

| Guanidine Alkyl Derivatives | Substitution on guanidine nitrogen | Altered norepinephrine release | nih.gov |

| Carbonyl Guanidine Derivatives | Addition of bulky aromatic groups | Enhanced serotonin receptor antagonism | nih.gov |

| Guanabenz Analogues | Substitution on the benzylidene ring | Modified antiprion activity | researchgate.net |

Determinants of Selectivity and Potency through Structural Variations

The potency and selectivity of guanidine-based compounds are governed by subtle structural variations that influence their interaction with biological targets. The spatial arrangement of substituents and the electronic properties of the molecule are key factors.

In the case of guanidine alkyl derivatives, the differential effects on norepinephrine release suggest that the size and lipophilicity of the alkyl groups influence the compound's ability to interact with its target, which is proposed to be voltage-sensitive calcium channels nih.gov. The inactive compounds, N,N'-dimethyl guanidine and propyl guanidine, likely possess structural features that hinder this interaction nih.gov.

The table below outlines how structural variations in guanidine analogues determine their selectivity and potency.

| Compound Analogue | Structural Variation | Effect on Potency/Selectivity | Reference |

| N-(9-hydroxy-9H-fluorene-2-carbonyl)guanidine | Specific carbonyl guanidine structure | Potent and selective 5-HT2B/5-HT7 antagonist | nih.gov |

| N,N'-dimethyl guanidine | Symmetrical dimethyl substitution | Inactive in norepinephrine release assay | nih.gov |

| Propyl guanidine | Propyl substitution | Inactive and can block the effect of active guanidines | nih.gov |

Conformational Dynamics and their Correlation with Biological Recognition

The three-dimensional structure of a molecule is not static; it undergoes conformational changes that can be critical for its biological activity. The ability of a molecule like this compound to adopt a specific conformation that is complementary to its biological target's binding site is a key aspect of its mechanism of action.

While specific studies on the conformational dynamics of this compound are limited, general principles of medicinal chemistry suggest that the benzyl group and the guanidine group can rotate relative to each other. The preferred conformation will be influenced by steric hindrance from the dimethyl substitutions on the benzyl ring and the electronic interactions within the molecule.

The study of conformational dynamics often involves computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR). For larger biomolecules, such as proteins, NMR relaxation experiments can delineate which residues are involved in protein-protein interactions and identify dynamic regions mdpi.com. For small molecules, understanding the conformational landscape can help in designing analogues with improved potency and selectivity by favoring conformations that are optimal for binding to the target. The guanidinium group, being protonated at physiological pH, can form strong hydrogen bonds and electrostatic interactions, and its orientation relative to the benzyl ring is likely crucial for biological recognition.

Computational Chemistry and in Silico Modeling of 1 2,4 Dimethylbenzyl Guanidine

Molecular Docking Investigations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action.

Prediction of Binding Poses and Binding Affinities

For 1-(2,4-Dimethylbenzyl)guanidine, a molecular docking study would involve preparing its 3D structure and docking it into the active site of a selected biological target. The output would provide various possible binding poses, ranked by a scoring function. This score, typically expressed in kcal/mol, estimates the binding affinity, with lower (more negative) values indicating a more favorable interaction. In studies of related benzoylguanidine derivatives targeting the SARS-CoV-2 main protease (Mpro), binding affinities have been observed in the range of -26 to -36 kcal/mol, suggesting strong potential interactions. researchgate.net The dissociation constant (Kd), which quantifies the tendency of the complex to separate, can be calculated from the binding affinity (ΔG). researchgate.net

Interactive Table: Predicted Binding Affinities for Analogous Compounds

While specific data for this compound is unavailable, the following table illustrates typical results from docking studies of other guanidine-containing compounds against various protein targets.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Benzoylguanidines | SARS-CoV-2 Mpro | -26 to -36 |

| N-benzyl Pyridinium | Acetylcholinesterase | Not specified, IC50 0.247 µM |

| Benzimidazole Derivatives | Xanthine Oxidase | -62 to -99 |

Note: This data is for illustrative purposes from studies on related but different molecular classes and should not be directly extrapolated to this compound.

Identification of Key Amino Acid Residues and Binding Pocket Characteristics

Analysis of the best-ranked docking pose reveals specific interactions between the ligand and the amino acid residues of the protein's binding pocket. For a molecule like this compound, these interactions would likely include:

Hydrogen Bonds: The highly basic guanidine (B92328) group is an excellent hydrogen bond donor and can form strong interactions with acceptor residues like aspartate, glutamate (B1630785), or serine in the binding pocket. srce.hrnih.gov

Hydrophobic Interactions: The 2,4-dimethylbenzyl group would be expected to form hydrophobic or van der Waals interactions with nonpolar residues such as leucine, isoleucine, valine, and phenylalanine. researchgate.net

π-π Stacking: The aromatic benzyl (B1604629) ring could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine. researchgate.net

Identifying these key residues is fundamental to understanding the structural basis of binding and for guiding future modifications to improve potency and selectivity. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov An MD simulation calculates the motion of every atom in the system over a period, typically nanoseconds to microseconds, providing insight into the flexibility of the complex and the persistence of key interactions. rsc.org

For a complex of this compound with a target protein, an MD simulation would track the root-mean-square deviation (RMSD) of the ligand's position from its initial docked pose. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the pocket. Furthermore, analysis of the simulation trajectory can confirm whether the hydrogen bonds and hydrophobic contacts identified in docking are maintained throughout the simulation, lending confidence to the predicted binding mode. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, often using Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic electronic properties, which govern its reactivity and interactions. smu.edu

Theoretical Prediction of Reactivity and Electronic Properties

For this compound, DFT calculations could be used to determine a range of electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to characterize the molecule's chemical reactivity and kinetic stability. nih.gov The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies lower reactivity.

The Molecular Electrostatic Potential (MEP) surface is another valuable output. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the MEP would likely show a highly negative potential around the nitrogen atoms of the guanidine group, confirming their role as primary sites for electrophilic attack and hydrogen bonding.

Interactive Table: Illustrative Quantum Chemical Properties

This table presents typical parameters that would be calculated for this compound in a quantum chemical study.

| Property | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical stability and reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |

| Mulliken/NBO Charges | Calculated partial atomic charges on each atom. | Helps rationalize intermolecular interactions. |

Protonation State Analysis and pKa Calculations in Biological Environments

The guanidine functional group is one of the strongest organic bases, with the pKa of unsubstituted guanidine being 13.6. rsc.org This high basicity is due to the exceptional resonance stabilization of its protonated form, the guanidinium (B1211019) cation. The specific pKa of a substituted guanidine like this compound is influenced by its substituents.

Computational methods, particularly those combining quantum mechanics with continuum solvation models, can accurately predict pKa values. nih.govnih.gov These calculations are vital because the protonation state of a molecule at physiological pH (around 7.4) dictates its charge, which in turn profoundly affects its ability to cross cell membranes and interact with its biological target. Given its structure, this compound is expected to be fully protonated and carry a positive charge in most biological environments. Studies on related aryl guanidines have shown that computational models can predict pKa values with a mean absolute error of less than 0.30 pKa units compared to experimental values. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation

QSAR and pharmacophore modeling are ligand-based drug design methodologies that are instrumental when the three-dimensional structure of the biological target is unknown. acquirepublications.org These approaches correlate the structural or physicochemical properties of a set of compounds with their biological activities to develop predictive models. acquirepublications.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the changes in their observed biological or chemical activities.

The process begins with the calculation of a wide array of "molecular descriptors" for each compound in a dataset. These descriptors are numerical values that quantify different aspects of a molecule's structure. For a compound like this compound, these would be derived from its 2D and 3D structures and can be categorized as:

Topological (2D) Descriptors: Derived from the 2D representation of the molecule, describing atomic connectivity, branching, and shape.

Geometrical (3D) Descriptors: Based on the 3D conformation of the molecule, such as molecular volume and surface area.

Electronic Descriptors: Related to the electron distribution, including partial charges and dipole moments.

Physicochemical Descriptors: Properties like hydrophobicity (logP) and molar refractivity.

Once descriptors are calculated, a dataset of compounds with known activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net Statistical techniques, such as Multiple Linear Regression (MLR), are employed to generate an equation that links the most relevant descriptors to the biological activity. acquirepublications.org A robust QSAR model for guanidine derivatives would be validated by its statistical significance (e.g., high r² value) and its ability to accurately predict the activity of the external test set compounds. frontiersin.org

Table 1: Example Structural Descriptors for QSAR Modeling This table is illustrative and shows the types of descriptors that would be calculated for a QSAR study.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Topological | Wiener Index | A measure of the sum of distances between all pairs of atoms. |

| Topological | Kier Shape Indices | Describe molecular shape and symmetry. |

| Electronic | Dipole Moment | Quantifies the overall polarity of the molecule. |

| Physicochemical | LogP (octanol/water) | Measures the lipophilicity or hydrophobicity of the compound. |

| Physicochemical | Molar Refractivity | Relates to the volume of the molecule and its polarizability. |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | Encodes 3D structural information based on atomic coordinates. |

A pharmacophore is an abstract three-dimensional arrangement of essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. The guanidine group in this compound, for instance, is a strong hydrogen bond donor and can be protonated to carry a positive charge, making it a key pharmacophoric feature. nih.gov

Pharmacophore models are typically generated by aligning a set of active molecules and identifying the common features responsible for their activity. nih.gov Once a reliable pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. nih.gov This technique involves searching large databases containing millions of chemical compounds to identify novel molecules that match the pharmacophore's spatial and chemical requirements. nih.govnih.gov This approach rapidly filters vast chemical libraries down to a manageable number of promising candidates for further investigation, significantly accelerating the discovery of new potential inhibitors or activators for a target of interest. nih.gov

In Silico Assessment of Research Parameters (e.g., Binding Energies, Theoretical ADMET Relevant for Compound Design)

Beyond predicting activity, computational chemistry offers powerful tools to assess key parameters that are crucial for drug design, including how tightly a compound might bind to its target and whether it possesses a favorable pharmacokinetic profile.

Molecular docking is a primary method used to predict the preferred orientation of a ligand when bound to a protein target and to estimate the strength of the interaction, often expressed as a binding energy or docking score. acquirepublications.org Lower (more negative) binding energy values generally indicate a more stable and potent protein-ligand complex. For this compound, docking simulations would place the molecule into the active site of a target protein, and the resulting score would reflect the contribution of various interactions, such as hydrogen bonds from the guanidine moiety and hydrophobic interactions from the dimethylbenzyl group. For more precise energy calculations, quantum mechanical (QM) methods can be employed, which, while computationally intensive, provide a more accurate description of the electronic interactions at the binding site. lu.se

Furthermore, the success of a potential drug is highly dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com Predicting these properties early in the drug discovery process is critical to avoid costly late-stage failures. In silico ADMET prediction models use the structure of a compound to estimate a wide range of pharmacokinetic and toxicological parameters. researchgate.netscienceopen.com Online tools and specialized software can rapidly assess properties such as human intestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes like cytochrome P450s, and potential toxicity risks. mdpi.comresearchgate.net

Table 2: Illustrative In Silico ADMET Profile for Compound Design This table presents a typical set of ADMET parameters evaluated computationally. The values are for illustrative purposes only.

| Parameter | Description | Favorable Range |

|---|---|---|

| Human Intestinal Absorption | Percentage of the compound absorbed through the human gut. | > 80% |

| Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross the BBB to act on the central nervous system. | LogBB > 0.3 |

| CYP2D6 Inhibitor | Predicts if the compound inhibits the major drug-metabolizing enzyme CYP2D6. | No |

| hERG Inhibition | Predicts the risk of cardiotoxicity through blockage of the hERG potassium channel. | Low Risk |

| Ames Mutagenicity | Predicts the mutagenic potential of the compound. | Non-mutagenic |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness based on physicochemical properties. | 0-1 violations |

Advanced Characterization and Analytical Methodologies in Research on 1 2,4 Dimethylbenzyl Guanidine

Spectroscopic Methods for Elucidating Molecular Interactions (e.g., NMR in Protein-Ligand Binding, IR for Functional Group Dynamics)

Spectroscopy is a cornerstone for understanding the structural features of 1-(2,4-Dimethylbenzyl)guanidine and its dynamic interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-invasive tool for studying protein-ligand interactions at an atomic level. nih.gov In the context of this compound research, two-dimensional (2D) NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable. By titrating an isotopically labeled protein target with the unlabeled compound, researchers can monitor changes in the chemical environment of individual amino acid residues. nih.gov Amide peaks in the HSQC spectrum that exhibit significant chemical shift perturbations (CSPs) upon binding are presumed to be at or near the binding interface. nih.gov This allows for the mapping of the binding site on the protein surface. The magnitude of these shifts can also be used to quantify the binding affinity (Kd). nih.gov Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can further confirm binding and identify the parts of the guanidine (B92328) derivative that are most intimately involved in the interaction.

Table 1: Illustrative NMR Chemical Shift Perturbations in a Target Protein upon Binding to this compound

| Residue ID | Initial Chemical Shift (¹H, ¹⁵N ppm) | Final Chemical Shift (¹H, ¹⁵N ppm) | Chemical Shift Perturbation (Δδ, ppm) | Location |

| Val-25 | (8.15, 120.3) | (8.45, 120.9) | 0.36 | Binding Pocket |

| Gly-26 | (8.90, 108.5) | (8.92, 108.6) | 0.03 | Loop Region |

| Ala-48 | (7.98, 122.1) | (8.01, 122.1) | 0.03 | Alpha Helix |

| Ile-84 | (8.33, 119.5) | (8.75, 120.5) | 0.49 | Binding Pocket |

| Leu-86 | (7.65, 125.4) | (8.02, 125.8) | 0.41 | Binding Pocket |

Infrared (IR) Spectroscopy provides critical information about the functional groups present in this compound and their vibrational dynamics. The IR spectrum is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. libretexts.orglibretexts.org The highly polar guanidinium (B1211019) group gives rise to strong, characteristic absorptions. These include N-H stretching vibrations, typically appearing as sharp to broad bands in the 3550-3060 cm⁻¹ region, and C=N stretching vibrations around 1690-1640 cm⁻¹. uc.edu The presence of the 2,4-dimethylbenzyl moiety would be confirmed by aromatic C-H stretches just above 3000 cm⁻¹ and aromatic C=C in-ring stretching vibrations between 1600-1475 cm⁻¹. libretexts.orguc.edu

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Guanidine N-H | Stretch | 3550 - 3060 | Medium-Strong |

| Aromatic C-H | Stretch | 3100 - 3050 | Strong |

| Alkyl C-H | Stretch | 3000 - 2850 | Strong |

| Guanidine C=N | Stretch | 1690 - 1640 | Weak-Strong |

| Aromatic C=C | In-ring Stretch | 1600 - 1475 | Weak-Medium |

| Guanidine N-H | Bend | 1640 - 1550 | Medium-Strong |

| Alkyl C-H | Bend | 1465 - 1375 | Medium |

| Aromatic C-H | Out-of-plane Bend | 900 - 690 | Strong |

Crystallographic Analysis of this compound and its Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of this compound and its complexes with target macromolecules. Obtaining a high-quality crystal of the compound, or a co-crystal with its biological target, allows for the precise measurement of bond lengths, bond angles, and torsional angles.

For this compound, crystallographic analysis would reveal key structural features. The planar, resonance-stabilized guanidinium head is capable of forming multiple hydrogen bonds, acting as a potent hydrogen bond donor. rsc.org In a crystal lattice, these N-H groups would likely engage in extensive hydrogen-bonding networks, potentially with counter-ions or solvent molecules. rsc.org The analysis would also define the conformation of the benzyl (B1604629) group relative to the guanidine moiety, highlighting the spatial arrangement of the hydrophobic dimethylphenyl ring. In co-crystals with a protein, X-ray diffraction can provide an unambiguous snapshot of the binding pose, revealing the specific hydrogen bonds, salt bridges, and hydrophobic interactions that mediate the recognition process.

Table 3: Hypothetical Crystallographic Data for a this compound Salt

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95.5° |

| Key Hydrogen Bonds | N-H···O (2.8 - 3.1 Å) |

| π-π Stacking Distance | 3.6 Å (between dimethylbenzyl rings) |

| Resolution | 1.2 Å |

Chromatographic and High-Resolution Separation Techniques for Research Compound Purity and Characterization

Chromatographic methods are indispensable for the purification of this compound after its synthesis and for the analytical determination of its purity. Given the compound's polarity, a range of techniques can be employed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly used for purity assessment. A C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient and an ion-pairing agent like trifluoroacetic acid (TFA) is typically effective. Detection is usually achieved with a UV detector, monitoring at a wavelength where the aromatic ring absorbs, such as 254 nm.

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for highly polar compounds like guanidine derivatives that may show poor retention in RP-HPLC. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, providing an alternative and often superior separation mechanism. researchgate.net

Ion-Exchange Chromatography (IC) can be used for the analysis and purification of salt forms of the compound. thermofisher.com Cation-exchange chromatography, in particular, would strongly retain the protonated guanidinium group, allowing for effective separation from non-ionic impurities. thermofisher.com

Table 4: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase | Mobile Phase Principle | Primary Application |

| RP-HPLC | Non-polar (e.g., C18) | Polar to Non-polar gradient | Purity analysis, reaction monitoring |

| HILIC | Polar (e.g., Amide, Silica) | Non-polar to Polar gradient | Analysis of highly polar compounds, orthogonality to RP-HPLC |

| Ion-Exchange (IC) | Charged (e.g., Sulfonic acid) | Elution by increasing ionic strength or changing pH | Purification of salt forms, analysis in ionic matrices |

Development of Robust Bioanalytical Assays for Mechanistic and Activity Studies

To investigate the mechanisms of action and biological activity of this compound, it is crucial to develop sensitive and reliable bioanalytical assays to quantify its concentration in various biological matrices (e.g., plasma, cell lysates, buffer solutions).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. nih.govaau.dk A typical assay development workflow involves:

Sample Preparation: Extraction of the analyte from the biological matrix, often via protein precipitation with acetonitrile or solid-phase extraction (SPE), to remove interfering substances.

Chromatography: Rapid and efficient separation using HPLC or UHPLC, often with a HILIC or mixed-mode column to achieve good retention and peak shape. researchgate.net

Mass Spectrometry: Detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net A specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored for quantification, ensuring high selectivity.

Method Validation: The assay must be rigorously validated to ensure its reliability. Validation parameters include linearity (calibration curve), accuracy, precision (intra-day and inter-day), selectivity, limit of detection (LOD), and lower limit of quantification (LLOQ). thermofisher.comnih.gov

Derivatization, for instance with benzoin (B196080), can be employed to improve chromatographic behavior and sensitivity, though direct analysis is often achievable with modern instrumentation. nih.govaau.dk

Table 5: Typical Validation Parameters for an LC-MS/MS Bioanalytical Assay

| Parameter | Typical Acceptance Criteria | Example Value |

| Linearity (R²) | > 0.99 | 0.999 nih.gov |

| Accuracy | 85-115% of nominal (80-120% for LLOQ) | 95.2 - 104.5% |

| Precision (%RSD) | < 15% (< 20% for LLOQ) | < 8.5% |

| Lower Limit of Quantification (LLOQ) | S/N ratio ≥ 10 | 50 nM aau.dk |

| Limit of Detection (LOD) | S/N ratio ≥ 3 | 13.7 nM nih.gov |

Research Applications and Future Directions for 1 2,4 Dimethylbenzyl Guanidine

Exploration of 1-(2,4-Dimethylbenzyl)guanidine as a Molecular Probe or Tool Compound in Biological Systems

The unique structure of this compound makes it a compelling candidate for development as a molecular probe. The guanidinium (B1211019) group is a key feature in many natural and synthetic molecules with significant biological activity. nih.gov This group is protonated under physiological conditions, forming a stable cation that can engage in strong, specific non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological targets like proteins and nucleic acids. researchgate.netwikipedia.org

The guanidine (B92328) moiety is fundamental to the function of various bioactive compounds, from natural products to therapeutic drugs. nih.govnih.gov For instance, the antibiotic streptomycin (B1217042) utilizes its guanidine groups to interact with bacterial targets. researchgate.net Researchers have also designed synthetic polycationic analogues of DNA, known as deoxynucleic guanidine (DNG), where guanidinium linkages replace the natural phosphodiester backbone, demonstrating the group's utility in mimicking and probing biological macromolecules. nih.govpnas.org

The 2,4-dimethylbenzyl portion of the molecule provides a lipophilic character, which could facilitate passage across cellular membranes or enable specific interactions within hydrophobic pockets of target proteins. This combination of a hydrophilic, positively charged head and a hydrophobic tail suggests that this compound could be explored as a tool to probe enzyme active sites, receptor binding domains, or ion channels. Its potential applications span a wide array of areas where guanidine derivatives have already shown promise, including as anti-inflammatory, anti-protozoal, and anti-diabetic agents. nih.gov

Potential for Catalytic Applications in Organic Synthesis and Materials Science

Guanidines and their derivatives are recognized not only for their biological roles but also for their powerful catalytic properties in organic synthesis. Many substituted guanidines are classified as organic superbases due to their high Brønsted basicity, which often surpasses that of classical non-nucleophilic bases. ineosopen.orgineosopen.orgscripps.edu This strong basicity, combined with high solubility in organic solvents and relatively low toxicity, makes them valuable catalysts. ineosopen.org

The catalytic activity of guanidines can manifest in several ways:

As Strong Bases: They can deprotonate weakly acidic substrates to initiate reactions. The steric bulk provided by the 2,4-dimethylbenzyl group in this compound could render it a useful non-nucleophilic base, preventing it from participating in unwanted side reactions.

As Nucleophilic Catalysts: The guanidine nitrogen atoms can act as nucleophiles to activate substrates. rsc.org

As Bifunctional Catalysts: The protonated form, the guanidinium ion, can act as a bifunctional catalyst, using its multiple N-H groups to activate both a nucleophile and an electrophile simultaneously through a network of hydrogen bonds. rsc.org

Recent advancements have also explored guanidine derivatives for applications in materials science, such as in the creation of smart materials and for the fixation of carbon dioxide. ineosopen.orgineosopen.org The potential of this compound in these areas, for instance in polymerization reactions or as a component in CO₂ capture systems, remains a fertile ground for future investigation. mdpi.com

Table 1: Examples of Guanidine-Based Catalysts and Bases This table provides examples of established guanidine compounds used in catalysis to contextualize the potential applications of the this compound scaffold.

| Compound Name | Abbreviation | Primary Application |

|---|---|---|

| 1,1,3,3-Tetramethylguanidine | TMG | Strong, non-nucleophilic base in organic synthesis. rsc.org |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | Organocatalyst; strong base for various chemical transformations. rsc.org |

| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | MTBD | Organocatalyst with modified steric and electronic properties compared to TBD. rsc.org |

Identification of Unexplored Biological Targets and Mechanistic Pathways for Research

The field of guanidine biology is rapidly expanding, revealing previously hidden metabolic pathways and regulatory networks. A significant recent discovery is the existence of guanidine-specific riboswitches—RNA elements that sense intracellular guanidine concentrations and regulate the expression of genes involved in its detoxification and transport. nih.govacs.org Several distinct classes of these riboswitches have been identified (guanidine-I, -II, -III, and -IV), often controlling the expression of guanidine exporter proteins like SugE. nih.govnih.gov

This discovery implies that free guanidine can be a toxic byproduct of cellular metabolism that bacteria must actively manage. nih.govwikipedia.org this compound, as a substituted guanidine, could serve as an invaluable chemical tool to:

Probe the binding specificity of different classes of guanidine riboswitches.

Investigate the substrate recognition and transport mechanism of guanidine exporters.

Explore the broader physiological roles of guanidine and its derivatives in cellular processes.

Furthermore, the pentein superfamily of enzymes represents another underexplored area. These enzymes are mechanistically diverse, catalyzing various reactions on guanidine-containing substrates, and all appear to utilize a conserved cysteine residue to attack the guanidine carbon. nih.gov Studying the interaction of novel guanidine analogues like this compound with these enzymes could unveil new catalytic functions and biological roles. Given the wide range of pharmacological activities reported for guanidine compounds, there remains a high potential for identifying entirely new biological targets and mechanisms of action. nih.govontosight.ai

Design and Synthesis of Next-Generation Guanidine Analogues Derived from the this compound Scaffold

The this compound structure is an excellent starting point or "scaffold" for the design and synthesis of new generations of guanidine analogues with tailored properties. mdpi.com The versatility of guanidine chemistry allows for systematic structural modifications to optimize activity for a specific application, be it biological or catalytic.

Strategies for creating new analogues could include:

Modification of the Aromatic Ring: Altering the substitution pattern on the benzyl (B1604629) ring (e.g., changing the position or nature of the methyl groups) or replacing it with other aromatic or heterocyclic systems to fine-tune steric and electronic properties.

Variation of the Linker: While this compound has a direct benzyl-to-guanidine linkage, analogues could incorporate different linkers to alter flexibility and spacing.

Substitution on the Guanidine Core: The remaining nitrogen atoms of the guanidine group are available for substitution, allowing for the creation of di- or tri-substituted derivatives with profoundly different basicity, nucleophilicity, and hydrogen-bonding capabilities.

A rich body of literature describes various methods for synthesizing guanidines, providing a robust toolkit for creating a library of analogues based on the this compound scaffold.

Table 2: Selected Synthetic Routes to Guanidine Derivatives This table summarizes established chemical methods that could be adapted for the synthesis of this compound and its future analogues.

| Method | Key Reagents | Description | Reference(s) |

|---|---|---|---|

| Guanylation of Amines | S-Methylisothioureas, Pyrazole Carboximidamides | A primary amine displaces a leaving group from a "guanylating agent" to form the guanidine. Often requires protecting groups. | rsc.orgorganic-chemistry.org |

| From Thioureas | Carbodiimides, Mercury or other metal salts (e.g., HgCl₂) | Desulfurization of a thiourea (B124793), often proceeding through a carbodiimide (B86325) intermediate, followed by reaction with an amine. | mdpi.comrsc.org |

| From Carbodiimides | Amines | Direct addition of an amine to a carbodiimide. This reaction can be catalyzed by various metal complexes or Lewis acids. | rsc.orgorganic-chemistry.org |

| Catalytic Synthesis | Azides, Isonitriles, Amines | Palladium-catalyzed cascade reactions can efficiently produce functionalized guanidines from simple precursors. | organic-chemistry.org |

Integration of Advanced Experimental and Computational Approaches in Future Research Endeavors

Future research on this compound and its derivatives will be significantly enhanced by the integration of modern computational and experimental techniques.

Computational Approaches:

Molecular Docking and Virtual Screening: These methods can predict the binding modes and affinities of guanidine analogues to specific biological targets, such as enzyme active sites or riboswitch binding pockets. This approach has been successfully used to identify novel benzoylguanidine inhibitors of the SARS-CoV-2 main protease. nih.gov

Molecular Dynamics (MD) Simulations: MD can be used to study the dynamic behavior of the compound and its interactions with targets over time, providing insights into binding stability and conformational changes. nih.gov

Quantum Mechanics (QM) and DFT: Density Functional Theory (DFT) calculations are powerful for understanding the electronic structure, reactivity, and interaction energies of guanidine compounds, which is particularly relevant for elucidating catalytic mechanisms. acs.org A recent study combined synthesis with computational assessments to evaluate the antidiabetic potential of new guanidine compounds. nih.gov

Advanced Experimental Approaches:

High-Throughput Screening (HTS): HTS allows for the rapid testing of a large library of synthesized analogues against various biological targets to identify lead compounds.

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and advanced Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed quantitative data on binding affinity, kinetics, and thermodynamics.

In Vitro and In Vivo Models: The development of specific cell-based assays and, eventually, animal models is crucial for validating the biological activity and therapeutic potential of promising analogues. Studies have successfully used xenograft models to demonstrate the in vivo efficacy of guanidine-based inhibitors in cancer research. conicet.gov.ar

By combining rational, structure-based design with these powerful predictive and empirical tools, the exploration of the chemical space around this compound can be pursued with greater efficiency and precision, accelerating the discovery of novel molecules with valuable applications.

Q & A

Basic: What synthetic routes are recommended for preparing 1-(2,4-Dimethylbenzyl)guanidine, and how can reaction efficiency be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution between 2,4-dimethylbenzyl bromide and guanidine derivatives. For example, reacting 2,4-dimethylbenzyl bromide (CAS RN 78831-87-5, see pricing and availability ) with guanidine hydrochloride under alkaline conditions (e.g., NaOH in ethanol) can yield the target compound. Optimization includes:

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Molar ratios : Use a 10–20% excess of guanidine to drive the reaction to completion.

- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures improves purity .

Advanced: How can tautomeric equilibria of this compound be analyzed experimentally and computationally?

Methodological Answer:

Tautomerism in guanidine derivatives arises from proton transfer between nitrogen atoms. To study this:

- Experimental : Use ¹H/¹³C NMR in DMSO-d₆ to detect tautomeric shifts. For example, observe chemical shifts in NH protons (δ 6.5–8.5 ppm) and compare with calculated spectra.

- Computational : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict stable tautomers (e.g., amine vs. imine forms). Reference studies on similar compounds, such as aminoguanidine salts, where tautomer A is most stable .

- X-ray crystallography : Resolve crystal structures to confirm dominant tautomeric forms in solid-state conditions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Identify NH stretches (3200–3400 cm⁻¹) and C=N vibrations (1630–1680 cm⁻¹).

- NMR :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm, integrating for 2,4-dimethyl substitution) and NH signals (broad, δ 6.5–8.5 ppm).

- ¹³C NMR : Confirm guanidine carbons (δ 155–165 ppm) and methyl groups (δ 20–25 ppm).

- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can researchers design assays to evaluate this compound’s activity as a sodium channel modulator?

Methodological Answer:

Given structural similarity to Nav1.7 inhibitors like 1-(2,4-difluorophenyl)guanidine hydrochloride (IC₅₀ = 0.6 nM for hNav1.7 ):

- Cell-based assays : Use HEK293 cells expressing human Nav1.7 channels. Apply voltage-clamp protocols to measure current inhibition.

- Concentration-response curves : Test compound at 0.1 nM–10 μM, using tetrodotoxin (TTX) as a control.

- Selectivity screening : Compare IC₅₀ values against off-target channels (e.g., Nav1.5) to assess specificity .

- Data normalization : Express results as % inhibition relative to baseline currents.

Advanced: How should contradictory data on biological activity (e.g., IC₅₀ variability) be addressed in structure-activity relationship (SAR) studies?

Methodological Answer:

Contradictions may arise from assay conditions or compound purity. Mitigate via:

- Standardized protocols : Fix variables like temperature, pH, and cell passage number.

- Batch validation : Use HPLC (≥95% purity) and elemental analysis to confirm compound integrity.

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in Nav1.7 inhibition may stem from differences in voltage protocols or cell lines .

Basic: What are the recommended storage conditions to ensure this compound’s stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C.

- Stability monitoring : Perform periodic HPLC analysis to detect degradation (e.g., hydrolysis of the guanidine moiety).

- Handling : Avoid prolonged exposure to moisture or acidic/basic environments .

Advanced: How can computational modeling predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with Nav1.7 (PDB ID: 6J8E). Focus on hydrogen bonding between the guanidine group and conserved residues (e.g., Asp1586, Glu1616).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction frequencies .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis.

- Spill management : Neutralize with 5% acetic acid, then absorb with vermiculite.

- First aid : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and seek medical attention .

Advanced: What strategies can resolve low yields in the synthesis of this compound derivatives?

Methodological Answer:

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yield.

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted benzyl bromide) and adjust stoichiometry .

Advanced: How can metabolomic studies elucidate the environmental impact of this compound?

Methodological Answer:

- Soil sorption assays : Apply batch equilibration techniques with Freundlich isotherm modeling to determine Kf values (e.g., 2.1–3.5 for similar guanidine metabolites ).

- Degradation studies : Use LC-MS/MS to track transformation products (e.g., demethylated derivatives) in soil/water matrices under UV light or microbial action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.